

(4-Chloro-3,5-dimethylphenyl)boronic acid

molecular weight

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Compound of Interest

Compound Name:	(4-Chloro-3,5-dimethylphenyl)boronic acid
Cat. No.:	B1321788

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An In-Depth Technical Guide to (4-Chloro-3,5-dimethylphenyl)boronic acid

This technical guide provides a comprehensive overview of **(4-Chloro-3,5-dimethylphenyl)boronic acid**, a key organoboron compound utilized in organic synthesis and drug discovery. The document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and diagrams of relevant chemical processes are included to support researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

(4-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a chlorinated and dimethylated phenyl ring.^[1] Its chemical structure makes it a valuable building block in organic chemistry.

Table 1: Physicochemical Properties of (4-Chloro-3,5-dimethylphenyl)boronic acid

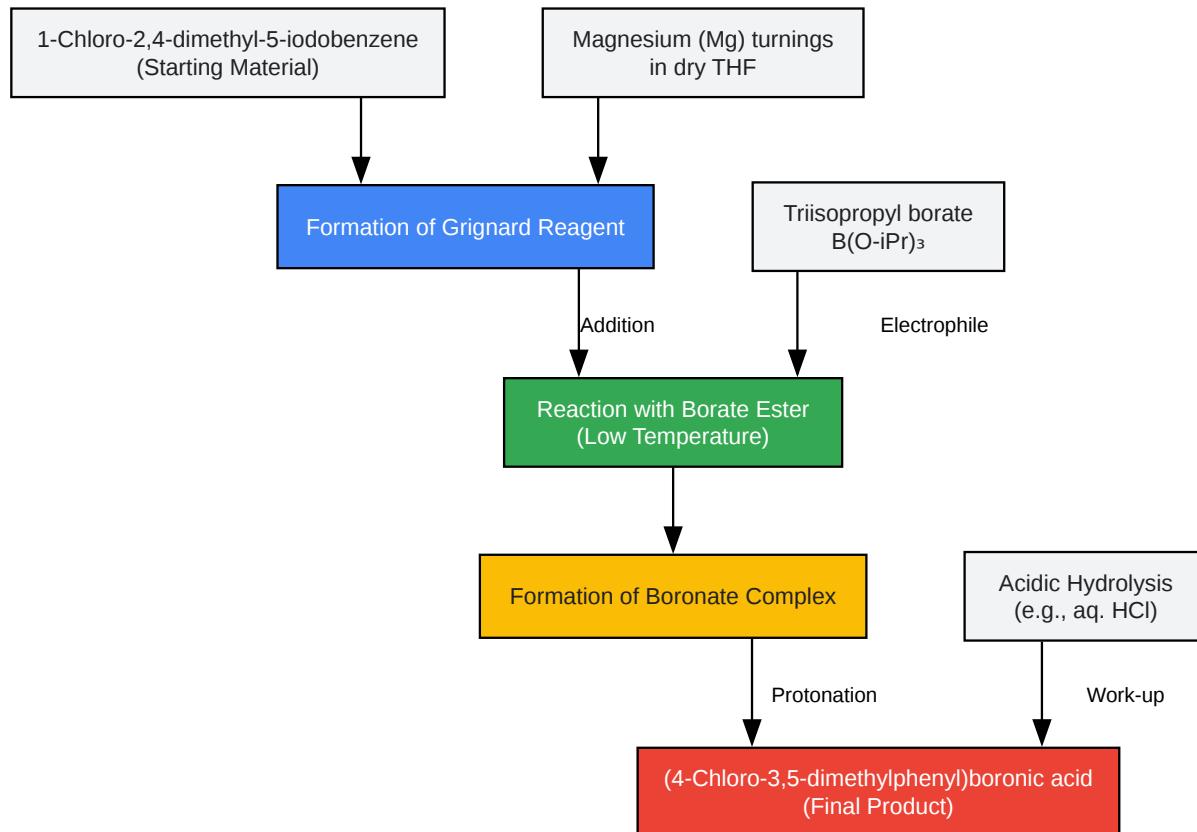
Property	Value
Molecular Weight	184.43 g/mol [2]
Molecular Formula	C ₈ H ₁₀ BClO ₂ [2] [3]
CAS Number	1056475-86-5 [3]
Appearance	White solid crystal [1]
Purity	≥98% [4]
Storage Temperature	2-8°C [3]
SMILES	CC1=CC(=CC(C)=C1Cl)B(O)O [3]
InChI Key	BDAZHUVPSQIKL-UHFFFAOYSA-N [2]

Note: Data compiled from multiple chemical supplier and database sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthesis and Manufacturing

The synthesis of arylboronic acids like **(4-Chloro-3,5-dimethylphenyl)boronic acid** typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. An alternative common method is the palladium-catalyzed borylation of an aryl halide.

Below is a generalized workflow for the synthesis via a Grignard reaction.

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Caption: Synthesis workflow for **(4-Chloro-3,5-dimethylphenyl)boronic acid**.

Applications in Research and Development

The primary application of **(4-Chloro-3,5-dimethylphenyl)boronic acid** is as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and conjugated systems.[1][5][6]

These structures are foundational in:

- Medicinal Chemistry: The compound serves as a crucial building block for creating novel drug candidates. The boronic acid moiety itself can act as a pharmacophore, interacting with

biological targets, while the substituted phenyl ring allows for the exploration of structure-activity relationships.[1][7]

- Material Science: It is used in the synthesis of polymers and advanced materials where specific electronic and physical properties are required.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a generalized experimental protocol for a typical Suzuki-Miyaura reaction using **(4-Chloro-3,5-dimethylphenyl)boronic acid**.

Materials:

- **(4-Chloro-3,5-dimethylphenyl)boronic acid**
- Aryl halide or triflate (e.g., Aryl-Br)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$ with a phosphine ligand)[5]
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)[5][9]
- Solvent system (e.g., Dioxane/Water, Toluene, THF)[5]
- Inert atmosphere (Nitrogen or Argon)

Procedure:

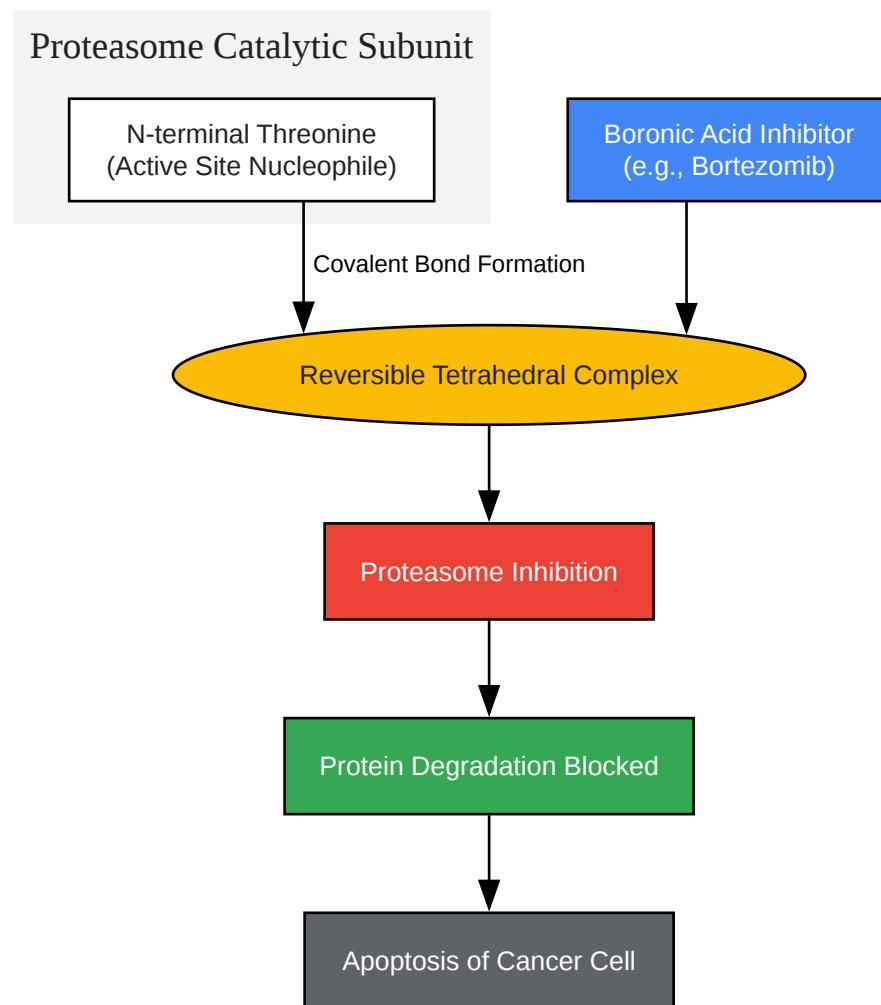
- Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add **(4-Chloro-3,5-dimethylphenyl)boronic acid** (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
- Solvent and Catalyst Addition: Add the degassed solvent system via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).

- Reaction: Heat the reaction mixture to the desired temperature (commonly 60-100°C) and stir vigorously for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[5]
- Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Relevance in Drug Discovery: Boronic Acids as Enzyme Inhibitors

Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry, most notably for their ability to act as enzyme inhibitors.[7] The boron atom can form a stable, reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of an enzyme.[11]

A prime example is the mechanism of proteasome inhibitors like Bortezomib, a dipeptide boronic acid used to treat multiple myeloma.[7][11] The boronic acid moiety forms a complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting the protein degradation pathway and inducing apoptosis in cancer cells.[11] While **(4-Chloro-3,5-dimethylphenyl)boronic acid** is primarily a synthetic intermediate, its boronic acid functional group represents a key pharmacophore that can be incorporated into more complex molecules designed for similar therapeutic purposes.



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Caption: General mechanism of proteasome inhibition by a boronic acid-based drug.

Safety Information

(4-Chloro-3,5-dimethylphenyl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as harmful if swallowed (H302). It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.^[1] Always consult the Safety Data Sheet (SDS) before use.

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